Cas no 100242-41-9 (6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)-)

6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)- structure
100242-41-9 structure
Nom du produit:6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)-
Numéro CAS:100242-41-9
Le MF:C47H78O14
Mégawatts:867.113836765289
CID:168619
PubChem ID:121232594

6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)- Propriétés chimiques et physiques

Nom et identifiant

    • 6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)-
    • endusamycin
    • (2S,4R,6E,8S)-8-[(2S,2'R,3R,4'S,5S,7R,7'R,8R,9S,10'R)-9-hydroxy-2'-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyltetrahydro-2H-pyran-2-yl]-3-{[(2S,5S,6R)-5-methoxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-2,4',8,10'-tetramethyl-2,7'-bi(1,6-dioxaspiro[4.5]decan)-7-yl]-2,
    • CP 63517
    • Dianemycin, 19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-15-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (15(2S,5S,6R))-
    • CP-63517
    • Q27293800
    • XE5GN2P1IT
    • 100242-41-9
    • UNII-XE5GN2P1IT
    • (E,2S,4R,8S)-8-[(2S,3R,5S,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
    • Piscine à noyau: InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-32(9)34(49)21-45(59-41)22-38(56-39-16-14-35(54-12)33(10)55-39)44(11,61-45)37-15-13-29(6)47(58-37)31(8)20-36(57-47)42-27(4)19-30(7)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36-,37-,38-,39+,41-,42-,44-,45+,46-,47?/m1/s1
    • La clé Inchi: IXZQKHXEQYZXTP-ZUGBIHIRSA-N
    • Sourire: CO[C@H]1CC[C@H](O[C@@H]2C[C@]3(C[C@H](O)[C@@H](C)[C@@H]([C@H](/C=C(/C([C@@H](C[C@@H](C(=O)O)C)C)=O)\C)C)O3)O[C@@]2([C@H]2CC[C@@H](C)C3(O[C@@H]([C@H]4[C@H](C)C[C@H](C)[C@@](O)(CO)O4)C[C@@H]3C)O2)C)O[C@@H]1C

Propriétés calculées

  • Qualité précise: 866.53934
  • Masse isotopique unique: 866.539157
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 14
  • Comptage des atomes lourds: 61
  • Nombre de liaisons rotatives: 13
  • Complexité: 1570
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 20
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 189
  • Le xlogp3: 5.8

Propriétés expérimentales

  • Dense: 1.21
  • Point d'ébullition: 910.3°Cat760mmHg
  • Point d'éclair: 256.4°C
  • Indice de réfraction: 1.549
  • Le PSA: 188.9
  • Le LogP: 6.14960

6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)- Littérature connexe

Fournisseurs recommandés
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Heyuan Broad Spectrum Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taizhou Jiayin Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd